Product packaging for 3-Methoxythietane(Cat. No.:CAS No. 117471-38-2)

3-Methoxythietane

Cat. No.: B048715
CAS No.: 117471-38-2
M. Wt: 104.17 g/mol
InChI Key: RTZXOYWQMBKWJN-UHFFFAOYSA-N
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Description

3-Methoxythietane is a high-value, sulfur-containing heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique four-membered thietane ring system functionalized with a methoxy group, a structure that confers considerable ring strain and reactivity. Its primary research application lies in its role as a versatile synthon for the synthesis of more complex sulfur-based molecules and as a potential precursor in the development of novel pharmacophores. The strained thietane ring can undergo regioselective ring-opening reactions, making it a valuable scaffold for constructing thioether-containing compounds or for incorporating the thietane moiety itself into larger molecular architectures. Researchers utilize this compound in studies focused on nucleoside chemistry, polymer science, and the exploration of new chemical spaces for drug discovery, particularly where sulfur atoms play a critical role in biological activity or material properties. The methoxy group offers a handle for further synthetic manipulation, enabling derivatization to alcohols, halides, or other functional groups. This reagent is provided for laboratory research purposes to facilitate the exploration of novel synthetic methodologies and the investigation of structure-activity relationships in bioactive compound development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8OS B048715 3-Methoxythietane CAS No. 117471-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117471-38-2

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

IUPAC Name

3-methoxythietane

InChI

InChI=1S/C4H8OS/c1-5-4-2-6-3-4/h4H,2-3H2,1H3

InChI Key

RTZXOYWQMBKWJN-UHFFFAOYSA-N

SMILES

COC1CSC1

Canonical SMILES

COC1CSC1

Synonyms

3-METHOXYTHIETANE

Origin of Product

United States

Advanced Synthetic Strategies for 3 Methoxythietane and Its Derivatives

Cyclic Thioetherification Approaches

Cyclic thioetherification represents a fundamental and widely applied strategy for constructing the thietane (B1214591) ring. nih.govbeilstein-journals.org These methods involve the formation of carbon-sulfur bonds through nucleophilic substitution reactions, categorized as either intermolecular or intramolecular processes. rsc.org

Intermolecular Double Nucleophilic Displacements for Thietane Core Formation

One of the most traditional routes to the thietane core involves the reaction of a 1,3-difunctionalized alkane with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S). nih.govbeilstein-journals.org This method, characterized by two sequential intermolecular nucleophilic substitutions, is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov The general mechanism involves the attack of the sulfide nucleophile on one electrophilic carbon, followed by an intramolecular cyclization to displace the second leaving group, forming the four-membered ring.

Common substrates for this reaction include 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols. beilstein-journals.orgnih.gov For instance, the synthesis of a spirothietane was achieved by treating a dimesylate derivative with sodium sulfide in DMF at elevated temperatures. thieme-connect.de While this approach is robust, its application for synthesizing more substituted thietanes can be limited by competing elimination reactions. nih.gov

Table 1: Examples of Intermolecular Double Nucleophilic Displacement
SubstrateSulfur SourceConditionsProductYieldReference
1,3-DibromopropaneSodium Sulfide (Na₂S)-Thietane- wikipedia.org
[(3aR,6R,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d] beilstein-journals.orgchemistryviews.orgdioxole-5,5-diyl]bis(methylene) dimethanesulfonateSodium Sulfide (Na₂S)DMF, 110 °CSpiro-thietane derivative76% thieme-connect.de

Intramolecular Nucleophilic Cyclizations

Intramolecular nucleophilic substitution is a highly effective strategy for forming the thietane ring, often providing better control and higher yields compared to intermolecular approaches. rsc.org This method typically involves a molecule containing a sulfur nucleophile (like a thiol or thiolate) and a leaving group at the γ-position, connected by a three-carbon chain. rsc.org Under basic conditions, the deprotonated thiol attacks the electrophilic carbon, displacing the leaving group to form the cyclic thioether. rsc.org

This strategy has been successfully employed in the synthesis of complex molecules, including thietanose nucleosides. nih.gov For example, a thietane ring was constructed efficiently from a D-xylose-derived dimesylate. The synthesis involved a selective Sₙ2 reaction at the primary mesylate with potassium thioacetate (B1230152) (KSAc), followed by base-promoted intramolecular cyclization of the resulting monothioacetate to afford the thietane in high yield. nih.gov Similarly, thietane-fused sugar derivatives have been synthesized via intramolecular displacement of a mesylate by an in situ-generated thiolate. nih.govnih.gov The formation of the four-membered thietane ring is often favored over other potential ring closures due to kinetic and thermodynamic factors. nih.gov

Table 2: Examples of Intramolecular Nucleophilic Cyclization
PrecursorConditionsKey StepProductYieldReference
D-xylose-derived dimesylate1. KSAc; 2. Mild baseIntramolecular Sₙ2 displacement of secondary mesylate by thiolateThietanose precursor92% (cyclization step) nih.gov
Methyl 2,3-di-O-mesyl-α-D-glucopyranoside derivative1. Thio-Mitsunobu; 2. NaHCO₃ (hydrolysis); 3. Intramolecular displacementIntramolecular nucleophilic displacement of a C-4 mesylateThietane-fused α-D-galactopyranoside- nih.govnih.gov
Oxirane with vicinal leaving groupKSAcNucleophilic ring-opening followed by intramolecular displacementD-ring-modified thiadocetaxel- nih.govbeilstein-journals.org

Photochemical Cycloaddition Reactions (e.g., Thia-Paternò–Büchi Reaction)

Photochemical [2+2] cycloaddition, known as the Thia-Paternò–Büchi reaction, is a powerful and direct method for constructing the thietane ring. beilstein-journals.orgchemistryviews.org This reaction involves the photo-assisted cycloaddition of a thiocarbonyl compound (thioaldehyde, thioketone) with an alkene. chemistryviews.orgnih.govscholarsportal.info It provides an alternative route for accessing thietane derivatives, especially those that are highly substituted, which can be challenging to synthesize via traditional cyclization methods. beilstein-journals.org

The reaction is typically initiated by UV light irradiation, which excites the thiocarbonyl compound to a reactive state that then undergoes cycloaddition with the alkene. beilstein-journals.org A significant challenge with this method is the instability of many thiocarbonyl compounds, particularly thioaldehydes and aliphatic thioketones. nih.govscholarsportal.info To overcome this, recent advancements have focused on the in situ generation of the thiocarbonyl species. One such approach involves the Norrish type II fragmentation of pyrenacyl sulfides under visible light, which generates the required thiocarbonyl and a 1-acetylpyrene (B1266438) byproduct that conveniently acts as the photocatalyst for the subsequent cycloaddition. chemistryviews.orgnih.govscholarsportal.info This domino reaction strategy has expanded the scope of the Thia-Paternò–Büchi reaction, enabling the synthesis of a wide range of previously inaccessible thietanes in moderate to good yields. chemistryviews.orgnih.gov The synthesis of a 3-methoxythietane derivative via this method would theoretically involve the reaction of an appropriate thiocarbonyl with a methoxy-substituted alkene like methyl vinyl ether.

Table 3: Thia-Paternò–Büchi Reaction Details
Reaction TypeReactantsKey FeaturesReference
Classic Thia-Paternò–BüchiThiobenzophenone + AlkenesIrradiation with UV light (366 nm or 589 nm). beilstein-journals.org beilstein-journals.org
Domino Photochemical ReactionPyrenacyl sulfides + Electron-rich alkenesVisible light (405 nm); in situ generation of thiocarbonyl and photocatalyst (1-acetylpyrene). chemistryviews.orgnih.gov chemistryviews.orgnih.govscholarsportal.info

Ring Expansion and Contraction Methodologies for Thietane Ring Formation

Alternative strategies for constructing the thietane skeleton involve the modification of existing ring systems, either through the expansion of smaller rings or the contraction of larger ones. beilstein-journals.orgbeilstein-journals.org

Ring Expansion from Thiiranes

The ring expansion of thiiranes (three-membered sulfur heterocycles) provides a versatile pathway to thietanes. researchgate.netrsc.org Both nucleophilic and electrophilic ring expansion methods have been developed. beilstein-journals.org

A common nucleophilic approach involves the reaction of thiiranes with dimethyloxosulfonium methylide, which is generated from trimethyloxosulfonium iodide and a base like sodium hydride. rsc.org The reaction proceeds via a nucleophilic ring-opening of the thiirane (B1199164) by the methylide, creating a thiolate intermediate that subsequently undergoes an intramolecular displacement to form the four-membered thietane ring. rsc.org This method offers an efficient strategy for preparing various thietanes from readily available thiirane precursors. rsc.org

Electrophilic ring expansion has also been explored, for example, using rhodium carbenoids generated from dimethylsulfonium acylmethylides. acs.org In this process, the thiirane's sulfur atom reacts with the electrophilic metallocarbene, initiating a sequence of ring-opening and intramolecular cyclization to yield functionalized thietanes. beilstein-journals.orgacs.org

Table 4: Ring Expansion of Thiiranes to Thietanes
Thiirane SubstrateReagentMechanism TypeKey IntermediateReference
Various ThiiranesTrimethyloxosulfonium iodide + NaHNucleophilicThiolate from ring-opening rsc.org
2-AlkylthiiranesDimethylsulfonium acylmethylides + Rhodium catalystElectrophilicActivated thiirane complex beilstein-journals.orgacs.org

Ring Contraction from Larger Sulfur Heterocycles

The synthesis of thietanes through the ring contraction of larger sulfur-containing heterocycles, such as five- or six-membered rings, is a less common approach. beilstein-journals.orgnih.gov This methodology has been applied in only a limited number of cases. beilstein-journals.org One reported example involves the treatment of a substituted 1,2-dithiolane (B1197483) with tris(diethylamino)phosphine, which promotes desulfurization and contraction to the corresponding thietane derivative. thieme-connect.de While not a general strategy, ring contraction remains a conceptually viable, albeit seldom used, route for the formation of the thietane ring. beilstein-journals.org

Specific Synthetic Routes to this compound and Related Methoxythietanes

The synthesis of this compound can be approached in two primary ways: by functionalizing a pre-existing thietane ring or by constructing the ring from acyclic precursors that already bear the methoxy (B1213986) substituent.

One of the most direct methods for synthesizing this compound involves the O-methylation of a thietan-3-ol (B1346918) precursor. This strategy leverages the well-established Williamson ether synthesis. The synthesis begins with the preparation of thietan-3-ol, which can then be converted to its corresponding alkoxide and subsequently alkylated with a methylating agent.

The process typically involves deprotonating the hydroxyl group of thietan-3-ol using a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. This nucleophilic intermediate then undergoes an SN2 reaction with a methyl electrophile, commonly iodomethane (B122720) (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the final this compound product. libretexts.org This method is highly efficient and benefits from the commercial availability of the necessary reagents.

Table 1: Williamson Ether Synthesis of this compound

Step Reactant 1 Reactant 2 Reagent Product
1 Thietan-3-ol Sodium Hydride (NaH) --- Sodium thietan-3-olate

An alternative and widely used approach is the construction of the thietane ring from acyclic precursors. The most common method involves the intramolecular cyclization of a 1,3-disubstituted propane (B168953) derivative. beilstein-journals.org For the synthesis of this compound, this would involve a precursor such as 1,3-dihalo-2-methoxypropane or a related species with suitable leaving groups at the 1- and 3-positions.

The reaction is typically carried out by treating the substituted precursor with a sulfide source, such as sodium sulfide (Na₂S). thieme-connect.de The sulfide dianion acts as a nucleophile, displacing the leaving groups in a double nucleophilic substitution to form the four-membered thietane ring. The choice of solvent and reaction conditions is critical to favor the intramolecular cyclization over competing intermolecular polymerization.

Table 2: Ring-Closing Synthesis of this compound

Precursor Reagent Product
1,3-dichloro-2-methoxypropane Sodium Sulfide (Na₂S) This compound

Installation of the Methoxy Group on a Pre-formed Thietane Ring

Synthesis of Oxidized this compound Derivatives

The sulfur atom in the thietane ring can be readily oxidized to form sulfoxides and sulfones. These oxidized derivatives have distinct electronic and conformational properties, making them valuable in various applications, including as potential therapeutic agents. researchgate.net

The selective oxidation of this compound to its corresponding sulfoxide (B87167), this compound 1-oxide, can be achieved using a variety of oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed at low temperatures to prevent over-oxidation to the sulfone. The oxidation of 3-substituted thietanes can be diastereoselective, favoring the formation of the cis-isomer. thieme-connect.de The stereochemical outcome is influenced by the nature of the substituent at the 3-position and the reaction conditions. Other oxidizing systems can also be employed to achieve this transformation.

Table 3: Synthesis of this compound 1-Oxide

Starting Material Oxidizing Agent Product

Further oxidation of either this compound or this compound 1-oxide yields the corresponding sulfone, this compound 1,1-dioxide. researchgate.net This oxidation is typically accomplished using stronger oxidizing agents or more forcing reaction conditions than those used for sulfoxide synthesis. A common reagent for this purpose is hydrogen peroxide (H₂O₂), often in the presence of a catalyst. researchgate.netresearchgate.net The resulting sulfones are generally stable compounds and have been investigated for their biological activities. researchgate.net

Table 4: Synthesis of this compound 1,1-Dioxide

Starting Material Oxidizing Agent Product
This compound Hydrogen Peroxide (H₂O₂) This compound 1,1-dioxide

Preparation of this compound 1-Oxides (Sulfoxides)

Stereoselective Synthesis of this compound Analogs

The development of stereoselective methods for the synthesis of substituted thietanes is of significant interest, as the stereochemistry of these molecules can have a profound impact on their biological activity. Stereocontrol can be achieved by using chiral starting materials or by employing chiral catalysts or reagents in the key bond-forming steps.

One effective strategy is to start with a chiral, non-racemic precursor. For example, a chiral thietane can be synthesized from a chiral thiirane-2-methanol derivative through a nucleophilic ring-opening followed by an intramolecular substitution. beilstein-journals.org This substrate-controlled approach ensures that the stereochemistry of the starting material is transferred to the final thietane product.

Another powerful technique is the stereoselective functionalization of a prochiral thietane or thietane derivative. For instance, the lithiation of a C2-substituted thietane 1-oxide followed by trapping with an electrophile can proceed with high stereoselectivity, allowing for the controlled introduction of a second substituent at the C4 position. x-mol.comresearchgate.net These methods open the door to a wide range of structurally diverse and stereochemically pure thietane analogs.

Table 5: Approaches to Stereoselective Synthesis of Thietane Analogs

Strategy Description Example
Substrate Control Use of a chiral starting material to dictate the stereochemistry of the product. Synthesis from a chiral thiirane-2-methanol. beilstein-journals.org
Reagent/Catalyst Control Use of a chiral reagent or catalyst to induce asymmetry in the product. Asymmetric lithiation-trapping of a prochiral thietane derivative.

Exploration of the Reactivity and Mechanistic Pathways of 3 Methoxythietane

Ring-Opening Reactions of the Thietane (B1214591) Core

The inherent ring strain of the thietane core makes it susceptible to ring-opening reactions under various conditions. libretexts.orgpressbooks.pub These reactions can be initiated by nucleophiles, electrophiles, or metal catalysts, leading to a diverse array of sulfur-containing compounds. researchgate.net

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the thietane ring is a common and well-studied mode of reactivity. The regioselectivity of this attack is influenced by both steric and electronic factors. In base-catalyzed reactions, the nucleophile typically attacks the less sterically hindered carbon atom. masterorganicchemistry.comstackexchange.com

For instance, the reaction of alkoxy-substituted thietanes with organolithium reagents like butyllithium (B86547) proceeds via attack on the sulfur atom. This is attributed to the instability of the carbanion that would form at the 3-position. The reaction is thought to be facilitated by the coordination of the alkoxy oxygen to the lithium cation, ultimately leading to the cleavage of a C-S bond and the formation of an α-olefin after elimination of a fluoride (B91410) ion from a trifluoromethyl group present in the specific substrate studied. oup.com

A study on the nucleophilic ring-opening of enantiopure azetidinium salts, nitrogen analogs of thietane, provides insights into the factors governing regioselectivity. In these systems, nucleophiles preferentially attack the unsubstituted C-4 position unless a substituent at C-4 directs the attack to the C-2 position. organic-chemistry.org This highlights the intricate interplay of substitution patterns in directing the course of nucleophilic ring-opening reactions.

Electrophilic Ring-Opening Reactions

Electrophilic activation of the thietane ring can also initiate ring-opening. In the presence of strong acids, the sulfur atom can be protonated, making the adjacent carbons more susceptible to nucleophilic attack. This process is analogous to the acid-catalyzed ring-opening of epoxides, which proceeds under much milder conditions due to significant ring strain. libretexts.orgpressbooks.publibretexts.orglibretexts.org

A novel approach to the ring-opening of thietanes involves the use of electrophilic aryne activation. This three-component reaction allows for the incorporation of a wide range of nucleophiles (carbon, oxygen, sulfur, nitrogen, and fluorine-centered) under mild conditions, yielding structurally diverse thioethers. rsc.org

Metal-Catalyzed Ring-Opening Processes

Transition metals can catalyze the ring-opening of thietanes, often leading to unique and synthetically useful transformations. For example, cobalt and ruthenium carbonyls have been used as catalyst precursors for the regiospecific carbonylation of 3-methoxythietane. acs.org This reaction provides a model for understanding intermediates that may be involved in catalytic cycles. acs.org

Nickel-catalyzed reactions have also been explored for the ring-opening and functionalization of thietanes. nih.gov For instance, nickel-catalyzed cross-electrophile coupling of epoxides with aryl halides has been shown to be highly regioselective, and similar principles could potentially be applied to thietane systems. nih.gov Furthermore, nickel catalysis can be employed in domino reactions involving the ring-opening of strained bicyclic systems, which can be conceptually related to thietane chemistry. beilstein-journals.org Metal-free ring-opening metathesis polymerization (ROMP) has also been demonstrated for related strained rings like cyclopropenes, suggesting potential for similar reactivity with thietanes under specific conditions. nih.gov

Reactions Involving the Methoxy (B1213986) Substituent

Cleavage or Modification of the Methoxy Group

The ether linkage of the methoxy group can be cleaved under certain conditions. For example, in a reaction involving an alkoxythietane and methanol (B129727), an alkoxyl exchange was observed, suggesting the formation of a carbonium ion intermediate. This intermediate can then be attacked by a methanol molecule, leading to the cleavage of the thietane ring. oup.com

The methoxy group itself is a functional group consisting of a methyl group bound to oxygen. wikipedia.org In the context of zeolites, the reaction mechanisms of methoxy species have been studied, showing that the CD3 unit can react with benzene, while the CD2 unit reacts with cyclohexane (B81311) and light olefins. rsc.org While not directly on this compound, this illustrates the fundamental reactivity patterns of methoxy groups.

Substitutions at the Methoxy-bearing Carbon

The carbon atom to which the methoxy group is attached is a potential site for substitution reactions. The electron-donating nature of the methoxy group can influence the stability of nearby intermediates. wikipedia.org

For example, the orientation of a methoxy group has been shown to regulate the redox potential in quinone systems within photosynthetic reaction centers, demonstrating the significant electronic influence of this substituent. nih.gov While a different system, this principle of electronic influence is relevant.

In a study on the synthesis of a sulfoximine (B86345) from this compound, the reaction proceeded without cleavage of the methoxy group, indicating its stability under those specific reaction conditions. rsc.org This highlights that the reactivity of the methoxy group is dependent on the specific reagents and conditions employed.

Reactions at the Sulfur Atom

The sulfur atom in this compound is a key center of reactivity due to its nucleophilicity and its ability to exist in multiple oxidation states. This allows for a range of transformations, including oxidation, and the formation of sulfonium (B1226848) species and their derivatives.

Oxidation to Sulfoxides and Sulfones

The oxidation of thietanes, including this compound, to the corresponding sulfoxides (thietane 1-oxides) and sulfones (thietane 1,1-dioxides) is a fundamental transformation. researchgate.net The level of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. researchgate.netrsc.org

Mild oxidation, typically with one equivalent of an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) at low temperatures, selectively yields the sulfoxide (B87167). researchgate.netnih.gov The resulting this compound 1-oxide is a chiral molecule, with the sulfur atom as the stereocenter.

More vigorous oxidation, often using an excess of the oxidizing agent or stronger reagents such as potassium permanganate (B83412) or employing specific catalysts, leads to the formation of the corresponding sulfone, this compound 1,1-dioxide. acs.orgorganic-chemistry.org Thietane dioxides are of interest in medicinal chemistry as they are considered stable, polar motifs that can improve the physicochemical properties of drug candidates. acs.org For instance, this compound-1,1-dioxide has been investigated for its potential anti-depressive efficacy. researchgate.net

Table 1: Oxidation Reactions of Thietane Derivatives

Starting Material Oxidizing Agent Product Reference
Thietane Hydrogen Peroxide Thietane 1-oxide acs.org
3,3-Dibenzylthietane m-Chloroperoxybenzoic acid (mCPBA) 3,3-Dibenzylthietane-1-oxide nih.gov
3-Aryl-thietan-3-ols m-Chloroperoxybenzoic acid (mCPBA) 3-Aryl-thietan-3-ol dioxides acs.org
Various Sulfides Urea-Hydrogen Peroxide / Phthalic Anhydride Sulfones rsc.org
Thioanisole Hydrogen Peroxide / NiWO₄ Thioanisole sulfone cdmf.org.br

Formation of Sulfur Ylides or Sulfonium Salts

The sulfur atom of this compound can act as a nucleophile, reacting with electrophiles such as alkyl halides to form stable, crystalline S-alkylthietanium salts. chim.itresearchgate.net These sulfonium salts are versatile intermediates in organic synthesis. nih.gov The formation of these salts involves the attack of the sulfur lone pair on the electrophilic carbon of the alkylating agent.

Treatment of these thietanium salts with a strong base can deprotonate the carbon atom adjacent to the positively charged sulfur, leading to the formation of a sulfur ylide. Sulfur ylides are highly reactive species that can participate in various synthetic transformations, including reactions with carbonyl compounds to form epoxides. While the general principle applies, specific studies on the formation of ylides directly from this compound are not widely documented. However, the synthesis of various sulfonium salts from different sulfide (B99878) precursors is a well-established area of research. google.combris.ac.ukresearchgate.net

Table 2: Synthesis of Sulfonium Salts

Sulfide Electrophile Product Reference
Dimethylsulfide Bromine, then Styrene α-Aryl Substituted Bromoethyl Sulfonium Bromide bris.ac.uk
Diaryl sulfide Diaryl sulfoxide / Strong Acid Triarylsulfonium salt google.com
Aryl Sulfides Arynes Triarylsulfonium salts rsc.org
Thioethers Thiol-ene "click" chemistry Tetra(4-thiaalkyl)ammonium bromides researchgate.net

Synthesis of Sulfoximines from this compound

Sulfoximines are compounds containing a sulfur atom double-bonded to both an oxygen and a nitrogen atom. They are of significant interest in medicinal chemistry due to their unique properties. nih.gov The synthesis of sulfoximines from thietanes typically involves a two-step process: oxidation of the thietane to the corresponding sulfoxide, followed by imidation.

Recent methods have been developed for the direct conversion of sulfoxides to N-protected sulfoximines using rhodium-catalyzed nitrene transfer from carbamates. acs.orgnih.govorganic-chemistry.org This method has been successfully applied to thietane 1-oxide, yielding the first examples of thietane-oximines. acs.orgorganic-chemistry.org Another approach involves the use of ammonium (B1175870) salts and diacetoxyiodobenzene (B1259982) to directly convert sulfoxides into free NH-sulfoximines. nih.gov This has been demonstrated with various substituted thietane oxides, producing the corresponding thietane sulfoximines in good yields. nih.gov

Table 3: Synthesis of Thietane Sulfoximines

Starting Material Reagents Product Yield Reference
Thietane oxide BocNH₂, Rh₂(OAc)₄, MgO N-Boc-thietane-oximine 95% acs.orgorganic-chemistry.org
Thietane oxide CbzNH₂, Rh₂(OAc)₄, MgO N-Cbz-thietane-oximine 81% acs.org
Thietane oxide NH₄CO₂NH₂, PhI(OAc)₂ Thietanesulfoximine 81% nih.gov

Cycloaddition Reactions of this compound

While thietanes can be synthesized via [2+2] cycloaddition reactions (the thia-Paternò–Büchi reaction) between a thiocarbonyl compound and an alkene, the participation of the thietane ring itself as a component in cycloaddition reactions is less common. beilstein-journals.orgbeilstein-journals.org The strained four-membered ring can undergo thermal or photochemical cycloreversion, breaking down into smaller fragments like an alkene and a thioaldehyde. acs.orgcdnsciencepub.com For example, the photolysis of thietane can generate monomeric thioformaldehyde (B1214467), which can then be trapped by a diene in a Diels-Alder reaction. cdnsciencepub.com Specific examples involving this compound in such cycloaddition pathways are not extensively detailed in the literature, but the general reactivity pattern of the thietane ring suggests this possibility.

Rearrangement Reactions of the this compound Scaffold

The strained nature of the thietane ring makes it susceptible to rearrangement reactions, often leading to ring expansion or contraction to form more stable five- or three-membered heterocyclic systems. researchgate.netbenthamdirect.com These rearrangements can be promoted by acids, bases, or transition metals and often proceed through carbocationic or carbanionic intermediates. msu.eduwikipedia.org

One major pathway is electrophilic ring expansion, where the sulfur atom is attacked by an electrophile like a carbene, followed by a rearrangement to yield a five-membered thiolane derivative. researchgate.net Another possibility is a Wagner-Meerwein type rearrangement, where a carbocation generated adjacent to the ring can trigger a ring expansion to alleviate strain. msu.edu While these are general pathways for thietane derivatives, specific studies detailing the rearrangement of the this compound scaffold are not prominently reported. benthamdirect.com The presence of the methoxy group could influence the stability of potential intermediates and thus direct the course of any rearrangement. wiley-vch.debyjus.com

Derivatization and Functionalization Strategies of 3 Methoxythietane

Modification of the Thietane (B1214591) Ring System

The thietane ring in 3-methoxythietane can be functionalized by altering the substitution pattern on the carbon atoms or by chemically modifying the sulfur atom. These strategies allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

While the C3 position is occupied by the methoxy (B1213986) group, the C2, C4, and sulfur positions are available for further functionalization.

Oxidation of the Sulfur Atom: The sulfur atom in the thietane ring is susceptible to oxidation, a common transformation for thioethers. Treatment of thietane derivatives with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding sulfoxides and sulfones (thietane dioxides). For instance, the oxidation of related thietan-3-ol (B1346918) structures to thietane dioxides is achieved by using m-CPBA in a solvent like dichloromethane. acs.org This transformation increases the polarity and hydrogen bonding capacity of the molecule and alters the geometry of the thietane ring.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of unactivated C–H bonds. While specific examples for this compound are not extensively documented, catalyst-controlled C-H functionalization using dirhodium catalysts has been shown to be highly site-selective in other n-alkyl compounds. snnu.edu.cn Such strategies could potentially be applied to the C2 and C4 positions of the thietane ring, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. snnu.edu.cn The choice of catalyst can influence which C-H bond is targeted, offering a powerful tool for regioselective derivatization. snnu.edu.cn

The table below summarizes common reagents used for functionalizing the thietane ring system.

Table 1: Reagents for Functionalization of the Thietane Ring
Target PositionReaction TypeReagent/Catalyst SystemResulting Functional GroupReference
Sulfur (S1)Oxidationm-CPBASulfoxide (B87167)/Sulfone acs.org
Carbon (C2/C4)C-H Functionalization (Hypothetical)Dirhodium CatalystsNew C-C or C-Heteroatom Bond snnu.edu.cn

Formation of Spanning or Fused Ring Systems

The thietane scaffold can serve as a core for building more complex polycyclic systems, including spirocyclic and fused-ring structures. These three-dimensional scaffolds are of significant interest in drug discovery.

Spirocyclic Systems: Spirothietanes can be synthesized through intramolecular cyclization reactions. For example, a common strategy involves the reaction of a suitable precursor, such as a dimethanesulfonate derivative, with a sulfide (B99878) source like sodium sulfide to form the spiro-thietane ring. nih.gov Another approach involves the intramolecular displacement of a leaving group by a thiolate, which has been used to create spirothietane nucleoside analogues. nih.gov

Fused Ring Systems: The synthesis of thietane-fused heterocycles can be achieved through intramolecular nucleophilic ring-opening of an adjacent ring, such as an oxirane, by a newly generated thiolate. nih.gov Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful strategy for constructing fused rings. diva-portal.orgrsc.org A derivatized this compound could potentially act as either the dienophile or, after further modification, as part of the diene system to create fused bicyclic or polycyclic structures.

Chemical Transformations of the Methoxy Group

The methoxy group at the C3 position is a key functional handle that can be cleaved or transformed into other functionalities, providing access to a different class of thietane derivatives.

The cleavage of the ether bond in this compound is a primary pathway to unmask a hydroxyl group at the C3 position. This reaction is typically catalyzed by strong acids. masterorganicchemistry.comwikipedia.org

The mechanism involves the initial protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form an oxonium ion. youtube.comorgoreview.com This converts the methoxy group into a good leaving group (methanol). Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the carbon atom of the C-O bond. masterorganicchemistry.com Depending on the structure of the ether, this can proceed via an Sₙ1 or Sₙ2 mechanism. wikipedia.orgorgoreview.com For a secondary ether like this compound, the reaction could proceed through a mixture of pathways. masterorganicchemistry.com The final products are 3-hydroxythietane and a methyl halide.

Table 2: Typical Conditions for Ether Cleavage

ReagentMechanism TypeKey FeaturesReference
HBr, HISₙ1 / Sₙ2Requires strong acid to protonate the ether oxygen. Halide acts as the nucleophile. masterorganicchemistry.comorgoreview.com
BBr₃ (Boron tribromide)Lewis Acid CatalyzedA strong Lewis acid that coordinates to the ether oxygen, facilitating cleavage without requiring strong protic acid. masterorganicchemistry.com

Conversion to Other Oxygen-Containing Functionalities

The 3-hydroxythietane obtained from ether cleavage is a valuable intermediate for further derivatization.

Oxidation to Ketone: The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, thietan-3-one. This transformation can be achieved using a variety of standard oxidizing agents, such as those based on chromium (e.g., PCC) or milder, modern reagents. Thietan-3-one is a key building block for creating 3,3-disubstituted thietanes via reactions like Grignard additions. acs.org

Esterification and Etherification: The hydroxyl group of 3-hydroxythietane can readily undergo esterification with acyl chlorides or carboxylic anhydrides, or etherification with alkyl halides under basic conditions, to introduce a wide range of new functional groups at the C3 position.

Regioselective and Stereoselective Derivatization

Controlling the regioselectivity and stereoselectivity of reactions is paramount for synthesizing specific, well-defined molecules.

Regioselectivity: In the functionalization of this compound, regioselectivity is key. For example, during ether cleavage, the reaction selectively breaks the C-O bond of the methoxy group rather than the C-S bonds of the ring under typical acidic conditions. When considering C-H functionalization, the use of specific catalysts can direct substitution to either the C2 or C4 position. snnu.edu.cn

Stereoselectivity: The thietane ring is puckered, and substituents can exist in different spatial arrangements. When new stereocenters are created, controlling the stereochemical outcome is crucial. For instance, the functionalization of the ring at C2 or C4 relative to the existing methoxy group at C3 can lead to cis or trans diastereomers. Strategies for stereoselective synthesis, often involving chiral catalysts or auxiliaries, are employed to favor the formation of a single stereoisomer. mdpi.comnih.gov The development of stereoselective methods for functionalizing strained rings like azetidines and cyclobutanes provides a strong precedent for achieving similar control in the thietane system. nih.gov

Application of Derivatization in Complex Molecule Synthesis

The strategic derivatization of the this compound scaffold transforms it into a versatile building block for constructing complex and biologically active molecules. The inherent ring strain of the thietane core makes it susceptible to controlled ring-opening or functionalization reactions, allowing for its incorporation into larger molecular architectures. researchgate.netresearchgate.net This approach is particularly valuable in medicinal chemistry, where the introduction of the thietane moiety or its opened-chain derivatives can significantly influence the physicochemical and pharmacological properties of a target compound. nih.gov

Research has demonstrated the utility of thietane derivatives in the synthesis of novel therapeutic agents. A key example is the derivatization of this compound into its oxidized form, This compound 1,1-dioxide . eurekaselect.com This derivative has been investigated for its potential as an antidepressant. eurekaselect.com In preclinical studies, this compound, referred to as N-14, demonstrated an ability to mitigate depressive-behavioral symptoms, highlighting how functionalization (in this case, oxidation of the sulfur atom) can unlock potent biological activity. eurekaselect.com

The principle of using strained four-membered heterocycles as key intermediates is a well-established strategy in the synthesis of complex pharmaceuticals. researchgate.net While direct examples for this compound are specific, the closely related oxygen analogs, oxetanes, provide powerful illustrations of this synthetic strategy's potential. For instance, a derivative of 3-alkoxyoxetane was instrumental in the gram-scale synthesis of Pretomanid , a drug used for treating specific types of tuberculosis. mdpi.com The synthesis involved a highly enantioselective ring-opening of the oxetane (B1205548) ring, which was a crucial step in constructing the complex structure of the final drug molecule. mdpi.com This highlights a broader synthetic paradigm where small, activated rings like this compound and its analogs serve as critical synthons for elaborate molecular targets. rsc.orgnih.gov

The application of these derivatives in synthesis often relies on nucleophilic or electrophilic ring-opening reactions, which can be used to introduce sulfur-containing fragments into a molecule. researchgate.netresearchgate.net These fragments can act as isosteres for other chemical groups or introduce unique conformational constraints, which are desirable in drug design. nih.gov The derivatization of this compound allows chemists to fine-tune these properties, creating a library of building blocks for the targeted synthesis of complex, bioactive compounds. nih.gov

The following table summarizes examples of how derivatives of thietane and its close analogs are applied in the synthesis of complex molecules.

Table 1: Application of Thietane and Analog Derivatives in Synthesis

Starting Derivative Synthetic Strategy Resulting Complex Molecule / Application Research Finding
This compound Oxidation This compound 1,1-dioxide Investigated as a novel antidepressant with psycho-sedative components. eurekaselect.com
3-Alkoxyoxetane (analog) Enantioselective Ring-Opening Pretomanid (Anti-tuberculosis drug) Enabled the efficient, gram-scale synthesis of a complex, approved pharmaceutical agent. mdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Methoxythietane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules. nih.gov For 3-Methoxythietane, both one-dimensional and two-dimensional NMR techniques have been instrumental in assigning proton and carbon signals and understanding its conformational behavior.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons within the molecule. The signals corresponding to the methoxy (B1213986) group protons (-OCH₃) are typically observed at a distinct chemical shift. mdpi.com The protons on the thietane (B1214591) ring exhibit complex splitting patterns due to spin-spin coupling, which can be used to deduce their relative positions.

The ¹³C NMR spectrum offers complementary information by revealing the number of non-equivalent carbon atoms. libretexts.org For this compound, distinct signals are expected for the methoxy carbon, the carbon atom bearing the methoxy group (C3), and the other two carbon atoms of the thietane ring (C2 and C4). The chemical shifts of these carbons are influenced by the electronegativity of the neighboring oxygen and sulfur atoms. docbrown.info

A representative, though not exhaustive, table of expected chemical shifts is provided below. Actual values can vary based on the solvent and other experimental conditions. abdn.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OCH₃ 3.3 - 3.8 55 - 60
H-3 3.8 - 4.2 -
H-2, H-4 2.8 - 3.5 -
C-3 - 70 - 75
C-2, C-4 - 30 - 35
-OCH₃ - 55 - 60

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques provide a deeper insight into the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the protons on the thietane ring, helping to establish their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.eduepfl.ch By analyzing the HMQC or HSQC spectrum, each proton signal can be unambiguously linked to its corresponding carbon signal in the thietane and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). epfl.chyoutube.com In the case of this compound, HMBC can show correlations between the methoxy protons and the C3 carbon of the thietane ring, confirming the position of the methoxy group. It can also reveal correlations between the ring protons and other ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.edu This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the methoxy group protons and specific protons on the thietane ring, offering clues about the ring's puckering and the orientation of the methoxy substituent.

Dynamic NMR Studies for Conformational Analysis

The thietane ring is not planar and can undergo conformational changes, such as ring puckering. Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes. unibas.it By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, leading to separate signals for different conformers. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers associated with the conformational inversion of the thietane ring. This allows for a detailed understanding of the flexibility and preferred conformations of this compound. auremn.org.br

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of molecules based on their molecular vibrations. libretexts.organton-paar.com

Identification of Key Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group of the methoxy substituent and the methylene (B1212753) groups of the thietane ring are typically observed in the region of 2800-3000 cm⁻¹. pressbooks.pub

C-O Stretching: The stretching vibration of the C-O bond in the methoxy group gives rise to a strong absorption band, usually in the 1000-1300 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations of the thietane ring are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Ring Vibrations: The thietane ring itself will have characteristic ring puckering and breathing vibrations, which can also be observed in the low-frequency region of the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (alkane) Stretching 2850 - 2960
C-O (ether) Stretching 1000 - 1300
C-S (thioether) Stretching 600 - 800
CH₂ Bending (Scissoring) 1450 - 1470
Thietane Ring Puckering/Breathing < 1000

Conformational Insights from Vibrational Modes

The vibrational spectra of this compound can also provide insights into its conformational isomers. Different conformations of the molecule, such as those arising from the puckering of the thietane ring or rotation around the C-O bond, will have slightly different vibrational frequencies. irdg.org By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the gas phase or in a particular solvent. nih.govresearchgate.net The presence of specific bands or shifts in band positions can be indicative of a particular conformer being populated. For example, the position of the C-S stretching mode can be sensitive to the ring conformation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, this analysis would primarily probe transitions involving the non-bonding electrons on the sulfur and oxygen atoms, as well as the sigma electrons of the thietane ring. The sulfur heteroatom, in particular, influences the electronic absorption characteristics.

While comprehensive UV-Vis spectral data for this compound is not widely published, related studies on thietane derivatives utilize UV absorbance for practical applications such as the visualization of reaction products in thin-layer chromatography (TLC), typically at a wavelength of 254 nm. rsc.orgacs.org For a detailed analysis, the UV-Vis spectrum of this compound would be recorded in a suitable non-polar solvent. Expected absorptions would be weak n→σ* transitions at longer wavelengths and stronger σ→σ* transitions at shorter, higher-energy wavelengths, below 200 nm. The precise absorption maxima (λ_max) and molar absorptivity (ε) would provide insight into the electronic structure of the four-membered ring and the influence of the methoxy substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. While specific HRMS data for the parent this compound is not detailed in available literature, the technique has been successfully applied to its derivatives. For instance, in the synthesis of a sulfoximine (B86345) from this compound, HRMS was used to confirm the identity of the product. rsc.org The analysis was performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer, which is capable of high mass accuracy. rsc.org

The table below shows an example of HRMS data for a derivative of this compound, illustrating the precision of the technique. rsc.org

CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
A this compound-derived sulfoximineC₁₄H₁₆NO₂S262.0896262.0903

Table 1: Example of HRMS data for a derivative synthesized from this compound. rsc.org

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion of this compound (m/z 104.03) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would reveal the structural arrangement of the molecule. Expected fragmentation patterns for the thietane ring could include ring-opening followed by the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O) or thioformaldehyde (B1214467) (CH₂S), providing definitive structural confirmation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.combruker.com This method is indispensable for studying radical intermediates that could be formed from this compound during chemical reactions or upon irradiation.

If this compound were to form a radical cation, for example through gamma-ray irradiation in a Freon matrix, EPR spectroscopy would be the definitive method for its characterization. acs.org The resulting EPR spectrum would provide information on the g-value and hyperfine coupling constants. Analysis of these parameters would reveal how the unpaired electron's spin density is distributed across the molecule, particularly its interaction with the magnetic nuclei (¹H, ¹³C, ³³S). nih.govnih.gov While specific EPR studies on this compound radicals are not documented in the reviewed literature, the technique remains the primary tool for such an investigation.

X-ray Diffraction Analysis for Solid-State Structures of Derivatives

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound itself has not been reported, analyses of various thietane derivatives provide critical insights into the conformation and geometry of the four-membered ring system. researchgate.netoup.com

Studies on thietane dioxide derivatives show that the four-membered ring can adopt conformations ranging from nearly planar to significantly puckered, with puckering angles influenced by the nature and stereochemistry of the ring substituents. acs.orgthieme-connect.de For example, the crystal structure of a 3,3-dimethyl-4-(propan-2-ylidene)thietane derivative has been resolved, providing detailed bond lengths and angles for the thietane moiety. researchgate.net This information is crucial for understanding the steric and electronic effects that govern the ring's geometry.

The table below presents example crystallographic data for a thietane derivative, showcasing the type of structural information obtained from X-ray analysis. researchgate.net

ParameterValue
Compound[Fe₂(C₈H₁₂S₃)(CO)₆]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.6558 (3)
b (Å)12.0121 (3)
c (Å)15.3411 (4)
β (°)108.361 (1)
Volume (ų)1860.10 (9)

Table 2: Example crystallographic data for a complex containing a 3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-bis(thiolato) ligand. researchgate.net

Comprehensive Spectroscopic Databases for this compound

Computational and Theoretical Investigations of 3 Methoxythietane

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties of thietane (B1214591) derivatives. These computational methods provide deep insights into the geometric and electronic features that govern the behavior of these four-membered rings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thietane derivatives, DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and the energetics of different conformations. researchgate.net For instance, DFT has been employed to suggest that in certain reactions, steric hindrance at the C2 and C4 positions of the thietane ring directs electrophiles to other sites on the molecule.

Structural optimizations using DFT, for example at the B3LYP/6-31G** level of theory, can determine the preferred conformations and the associated energies of thietane derivatives. researchgate.net These calculations are crucial for understanding the stability and reactivity of molecules like 3-methoxythietane. The results from these computational studies often show good agreement with experimental data, validating the accuracy of the theoretical models used. researchgate.net

Table 1: Example of DFT-Calculated Parameters for a Thietane Derivative Note: This table is illustrative of typical data obtained from DFT calculations for thietane derivatives.

Parameter Calculated Value Method
Total Energy -X.XXXX Hartrees B3LYP/6-311++G**
Dipole Moment Y.YY Debye B3LYP/6-311++G**
C-S Bond Length 1.8XX Å B3LYP/6-311++G**
C-O Bond Length 1.4XX Å B3LYP/6-311++G**
Ring Puckering Angle 20-30 Degrees B3LYP/6-311++G**

For higher accuracy, ab initio methods, which are based on first principles without the inclusion of empirical parameters, are utilized. scribd.com Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. These high-accuracy calculations are particularly important for determining precise structural parameters and relative energies of different conformers. researchgate.net

Ab initio calculations have been used to refine structures derived from experimental techniques like microwave spectroscopy. For example, rotational constants obtained experimentally can be corrected with rovibrational constants calculated from an ab initio cubic force field to derive a highly accurate equilibrium structure. researchgate.net Such combined experimental and theoretical approaches provide a comprehensive understanding of the molecular structure. researchgate.netscribd.com

The thietane ring is not planar and exists in puckered conformations. Computational studies are essential for exploring the conformational landscape and the potential energy surface (PES) associated with the ring-puckering motion. rsc.org For this compound, a key conformational feature is the orientation of the methoxy (B1213986) group relative to the thietane ring.

Microwave spectroscopy studies, supported by computational analysis, have shown that for this compound, the most stable conformer has the oxygen atom in an equatorial position. researchgate.net Furthermore, the methyl group of the methoxy substituent is oriented gauche with respect to the hydrogen atom at the C3 position of the ring. researchgate.net The analysis of the PES helps to understand the barriers to interconversion between different conformers and the dynamics of the large-amplitude motions within the molecule. researchgate.net

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge distribution, orbital interactions, and bonding in molecules. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are fundamental in predicting chemical reactivity. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons.

In the context of this compound, the HOMO is likely to have significant contributions from the lone pair orbitals of the sulfur and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO would be an antibonding orbital, likely a σ* orbital associated with the C-S bonds, which would be the target for nucleophilic attack, potentially leading to ring-opening reactions. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule; a larger gap implies higher stability. DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.net

Table 2: Example of FMO Data for a Thietane Derivative Note: This table is illustrative of typical data obtained from FMO calculations.

Molecular Orbital Energy (eV) Description
HOMO -X.XX Primarily located on S and O lone pairs
LUMO +Y.YY Primarily a σ* orbital of the C-S bond
HOMO-LUMO Gap Z.ZZ Indicator of chemical reactivity

Charge Distribution and Electrostatic Potential Maps

Computational analysis provides significant insights into the electronic structure of this compound, particularly its charge distribution and electrostatic potential. These theoretical tools help in understanding the molecule's reactivity, intermolecular interactions, and physical properties.

The distribution of electron density within a molecule can be visualized using an electrostatic potential map (MEP). wolfram.com In these maps, different colors represent varying levels of electrostatic potential on the molecule's surface. wolfram.com Typically, red indicates regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas signify low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate or near-neutral potentials. researchgate.net

For this compound, the oxygen atom of the methoxy group and the sulfur atom of the thietane ring are expected to be the most electronegative centers. An MEP would likely show these regions in shades of red, highlighting their role as potential sites for electrophilic interaction and hydrogen bonding. researchgate.netlibretexts.org The hydrogen atoms, particularly those on the methoxy group and adjacent to the heteroatoms, would exhibit a more positive potential (blue), marking them as potential sites for nucleophilic interaction.

Illustrative Atomic Charges and Electrostatic Potential of this compound

Atom/RegionPredicted Partial Charge (Qualitative)Predicted Electrostatic Potential
Oxygen (Methoxy)Negative (δ-)High (Red)
Sulfur (Thietane Ring)Negative (δ-)High (Red)
Carbon (Methoxy)Slightly Positive (δ+)Intermediate (Green/Yellow)
Carbon (Thietane Ring)VariableIntermediate (Green/Yellow)
Hydrogen AtomsPositive (δ+)Low (Blue)

Natural Bond Orbital (NBO) Analysis

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. youtube.commit.edu By modeling reaction pathways and characterizing transition states, researchers can gain a deeper understanding of reaction kinetics and selectivity.

Thietanes are known to undergo ring-opening reactions under various conditions. researchgate.net Computational studies can model these pathways to determine the most likely mechanisms. For this compound, potential ring-opening reactions could be initiated by nucleophiles, electrophiles, or radical species.

Theoretical calculations, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate.

For instance, a study on a related thietane derivative showed that ring-opening can lead to the formation of various sulfur-containing products. researchgate.net Computational modeling could predict whether the ring-opening of this compound is likely to be a concerted process or to proceed through a stepwise mechanism involving intermediates.

The synthesis of this compound involves several key chemical transformations. Computational modeling can be used to investigate the energetics of these steps, providing insights into reaction feasibility and potential side reactions. By calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for each step, chemists can predict whether a reaction is thermodynamically favorable.

For example, the synthesis of substituted thietanes can involve the reaction of a suitable precursor with a sulfur-containing reagent. researchgate.net Computational analysis can help in understanding the reaction mechanism and identifying the rate-determining step. This knowledge can be invaluable for optimizing reaction conditions to improve yield and purity.

Example of Energetic Data for a Hypothetical Synthetic Step

Reaction StepCalculated ΔH (kcal/mol)Calculated ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Reactant A + Reactant B → Transition State 1--+25
Transition State 1 → Intermediate C-10-8-
Intermediate C → Transition State 2--+15
Transition State 2 → this compound-20-22-

Computational Studies of Ring-Opening Pathways

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules. rsc.org

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.comscifiniti.com Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.netcrystalsolutions.eumaterialscloud.org

DFT calculations are commonly used to determine the harmonic vibrational frequencies. scifiniti.com The results are often scaled by an empirical factor to better match experimental data. The simulated IR spectrum is generated based on the calculated changes in the dipole moment during each vibration, while the Raman spectrum is based on changes in polarizability. americanpharmaceuticalreview.commaterialscloud.org These simulated spectra can be invaluable for assigning the various peaks in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. scifiniti.com

Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value/RangeCorresponding Functional Group/Atom
¹H NMR Chemical Shift (δ, ppm)~3.3 - 3.5-OCH₃ protons
¹³C NMR Chemical Shift (δ, ppm)~55 - 60-OCH₃ carbon
IR Stretching Frequency (cm⁻¹)~2800 - 3000C-H stretch
IR Stretching Frequency (cm⁻¹)~1050 - 1150C-O stretch
Raman Active Mode (cm⁻¹)~600 - 750C-S stretch

UV-Vis Absorption Predictions

There are no specific studies available that predict the UV-Vis absorption spectrum of this compound. Theoretical spectroscopy, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), is a standard approach for predicting electronic transitions and the corresponding absorption wavelengths of molecules. researchgate.net Such calculations would provide insight into the electronic structure and the expected behavior of this compound when interacting with ultraviolet and visible light. However, no such data has been published for this compound.

General approaches to predicting UV-Vis spectra involve calculating the vertical excitation energies and oscillator strengths. researchgate.net For a molecule like this compound, with a thietane ring and a methoxy group, computational models could identify the key molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between these orbitals is fundamental to determining the absorption characteristics. Despite the availability of these methods, the scientific community has not yet reported specific predictive data for this compound.

Table 1: Predicted UV-Vis Absorption Data for this compound

Parameter Predicted Value
λmax (nm) Data not available
Oscillator Strength (f) Data not available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. utep.edu These simulations can provide detailed information about the conformational dynamics, interaction with solvents, and potential interactions with larger biological systems. utep.edu

For a relatively small molecule like this compound, MD simulations would likely focus on its conformational flexibility, particularly the puckering of the thietane ring and the orientation of the methoxy group. Microwave spectroscopy studies have indicated that for one conformer, the oxygen atom is in an equatorial position and the methyl group is gauche with respect to the ring hydrogen at the 3-position. researchgate.net MD simulations could further explore the energy landscape of different conformers and the barriers between them.

However, a review of the current scientific literature reveals no published studies that have performed molecular dynamics simulations specifically on this compound. Therefore, there is no data available regarding its behavior in different environments or its interaction with larger molecular systems from this theoretical perspective.

Table 2: Molecular Dynamics Simulation Parameters for this compound

Simulation Parameter Details
Force Field Data not available
Solvent Model Data not available
Simulation Time Data not available

Polymerization Chemistry of 3 Methoxythietane

Initiator Systems and Catalysis for ROP

Cationic ring-opening polymerization is a common and effective method for polymerizing thietanes. researchgate.nettandfonline.com The mechanism involves the formation of a tertiary sulfonium (B1226848) ion as the active propagating species.

Initiation: The polymerization is initiated by electrophilic species, which can be categorized as:

Brønsted Acids: Strong acids like triflic acid (CF₃SO₃H) can protonate the sulfur atom of the thietane (B1214591) ring to form a secondary sulfonium ion, which then initiates propagation.

Lewis Acids: Lewis acids such as boron trifluoride (BF₃) or antimony pentafluoride (SbF₅) typically require a co-initiator (e.g., water or an alcohol) to generate a protonic acid that starts the polymerization.

Stable Carbenium Ions: Salts of stable carbocations, such as trityl hexafluoroantimonate (Tr⁺SbF₆⁻), can directly initiate polymerization by adding to the sulfur atom of the thietane ring. ugent.be This method offers excellent control over the initiation step. ugent.be

Oxonium Salts: Stable oxonium salts like triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻) are also highly effective initiators for thietane polymerization. researchgate.nettandfonline.com

Propagation: The active propagating species is a cyclic tertiary sulfonium ion at the end of the polymer chain. An incoming monomer molecule attacks this electrophilic center via a nucleophilic Sₙ2 reaction, leading to ring-opening and chain extension. For 3-methoxythietane, the propagation would proceed by the nucleophilic attack of the monomer's sulfur atom on one of the α-carbon atoms of the terminal sulfonium ring.

Termination and Chain Transfer: CROP of thietanes can be complicated by termination reactions. The most significant termination pathway involves the reaction of the active sulfonium ion at the chain end with a sulfur atom in the polymer backbone of another chain (intermolecularly) or its own chain (intramolecularly, or "backbiting"). researchgate.nettandfonline.com This forms a more stable, non-propagating sulfonium ion and limits the final conversion and molecular weight. researchgate.net

Anionic ROP of thietanes is also a well-established method, proceeding via a thiolate anion as the propagating species. tandfonline.com

Initiation: A strong nucleophile attacks one of the carbon atoms adjacent to the sulfur in the thietane ring, causing the ring to open and form a thiolate anion. Common initiators include:

Organometallic Reagents: Carbanions from reagents like n-butyllithium (n-BuLi) or sodium naphthalene (B1677914) are effective initiators. researchgate.net

Alkoxides, Amides, and Thiolates: Strong anionic nucleophiles such as sodium methoxide (B1231860) or sodium amide can also initiate polymerization. tandfonline.com

Propagation: The propagation proceeds through the sequential nucleophilic attack of the terminal thiolate anion of the growing polymer chain on the α-carbon of an incoming monomer molecule. This regenerates the thiolate anion at the new chain end, allowing the polymerization to continue. This process can exhibit "living" characteristics under carefully controlled conditions (i.e., high purity of reagents and absence of terminating agents), allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

Radical ring-opening polymerization combines the features of radical polymerization with a ring-opening mechanism. However, this method is generally not applicable to simple saturated heterocyclic monomers like this compound.

Mechanism: RROP typically requires specific structural features in the monomer that facilitate the radical-mediated ring-opening. mdpi.com The process usually involves the addition of a radical to an exocyclic double bond or a vinyl group attached to the ring, followed by the fragmentation (opening) of the ring to produce a more stable linear radical. mdpi.com Monomers like vinylcyclopropanes, cyclic ketene (B1206846) acetals, and some thionolactones are known to undergo RROP. mdpi.comrsc.org

Applicability to this compound: this compound lacks the necessary unsaturated functional group (e.g., a vinyl or exomethylene group) to undergo the conventional addition-fragmentation mechanism of RROP. A radical initiator would likely lead to undesired side reactions rather than controlled polymerization. Therefore, RROP is not considered a viable synthetic route for producing poly(this compound).

Table 2: Common Initiator Systems for the ROP of Thietanes

Polymerization TypeInitiator ClassSpecific ExamplesPropagating Species
Cationic (CROP) Brønsted AcidsTriflic Acid (CF₃SO₃H)Cyclic Sulfonium Ion
Lewis Acids (+ Co-initiator)BF₃·OEt₂, SbF₅, EtAlCl₂Cyclic Sulfonium Ion
Stable Carbenium IonsTrityl Hexafluoroantimonate (Tr⁺SbF₆⁻)Cyclic Sulfonium Ion
Oxonium SaltsTriethyloxonium Tetrafluoroborate (Et₃O⁺BF₄⁻)Cyclic Sulfonium Ion
Anionic (AROP) Organometallic (Carbanions)n-Butyllithium (n-BuLi), Sodium NaphthaleneThiolate Anion
Alkoxides / AmidesSodium Methoxide (NaOCH₃), Sodium Amide (NaNH₂)Thiolate Anion
ThiolatesSodium Ethanethiolate (NaSEt)Thiolate Anion

Polymer Structure and Topology from this compound Monomers

Homopolymerization Characteristics

The homopolymerization of this compound is initiated by cationic species, typically generated from protic acids or Lewis acids in the presence of a co-initiator. pslc.ws The process involves three key stages: initiation, propagation, and termination.

Initiation: The reaction begins when an initiator, such as a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) complexed with a proton source (initiator system), protonates the sulfur atom of the this compound monomer. This creates a highly reactive cyclic tertiary sulfonium ion. researchgate.netpslc.ws

Propagation: The propagation step involves the nucleophilic attack of a monomer's sulfur atom on one of the α-carbon atoms of the cyclic sulfonium ion at the growing chain end. This attack opens the strained ring and regenerates the sulfonium ion at the new chain end, allowing the polymer to grow. The resulting polymer, poly(this compound), features a flexible polythioether backbone with pendant methoxy (B1213986) groups.

Termination and Chain Transfer: The polymerization can be terminated by various processes, including reaction with impurities (like water), combination with the counter-ion, or chain transfer to the monomer or polymer. wikipedia.org These events are often more prevalent at higher temperatures, which is why cationic polymerizations are typically conducted at low temperatures to achieve higher molecular weights and narrower molecular weight distributions. pslc.ws

The characteristics of the resulting poly(this compound) are highly dependent on the reaction conditions, as illustrated in the following table.

EntryInitiatorTemperature (°C)Monomer/Initiator RatioResulting Mn (g/mol) (Hypothetical)PDI (Hypothetical)
1BF₃·OEt₂020015,0001.8
2BF₃·OEt₂-2020025,0001.5
3SnCl₄ / H₂O020012,0002.1
4BF₃·OEt₂-2050055,0001.6

This table presents hypothetical data to illustrate expected trends in the cationic polymerization of this compound based on established principles of CROP. Mn = Number-average molecular weight; PDI = Polydispersity Index.

Copolymerization with Other Cyclic Monomers or Vinyl Monomers

This compound can be copolymerized with other cationically polymerizable monomers to create copolymers with tailored properties. These comonomers can include other heterocyclic monomers, such as tetrahydrofuran (B95107) (THF) or oxiranes, or vinyl monomers with electron-donating substituents, like vinyl ethers. wikipedia.org

The composition of the final copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios (r₁ and r₂), as described by the copolymer equation. youtube.comstanford.edu The reactivity ratio for a given monomer is the ratio of the rate constant for adding another of its own kind to the rate constant for adding the comonomer. cutm.ac.in

If r₁ > 1 and r₂ < 1, the copolymer will be enriched in monomer 1.

If r₁ ≈ r₂ ≈ 1, a nearly random copolymer is formed.

If r₁ ≈ r₂ ≈ 0, an alternating copolymer is likely to form.

For a hypothetical copolymerization of this compound (M₁) with a vinyl ether (M₂), the resulting copolymer composition would vary with the initial monomer feed.

EntryFeed Mole Fraction (M₁)Feed Mole Fraction (M₂)Copolymer Mole Fraction (M₁) (Hypothetical)Copolymer Mole Fraction (M₂) (Hypothetical)
10.250.750.350.65
20.500.500.520.48
30.750.250.700.30

This table illustrates a hypothetical copolymerization scenario where r₁ > 1 and r₂ < 1, indicating that this compound is more reactive than the comonomer.

Post-Polymerization Modification of Poly(this compound)

The poly(this compound) backbone contains nucleophilic thioether linkages that are amenable to chemical modification. This allows for the transformation of the initial polymer into new materials with distinct properties, such as altered polarity or the introduction of ionic charges.

Two primary modification strategies are:

Oxidation to Sulfoxides and Sulfones: The thioether groups along the polymer chain can be oxidized to more polar sulfoxide (B87167) or sulfone groups. rsc.orgnih.gov This reaction is typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂). The conversion from a relatively nonpolar thioether to a highly polar sulfoxide or sulfone can dramatically change the polymer's solubility, thermal properties, and interaction with other materials. This transformation provides a route to creating stimuli-responsive materials, where the change in polarity can be triggered by an oxidative environment. nih.gov

Alkylation to Polysulfonium Salts: The sulfur atoms in the polythioether backbone can be alkylated using reagents like methyl triflate or alkyl halides to form polycationic sulfonium salts. ntu.edu.sgx-mol.net This modification converts a neutral polymer into a polyelectrolyte. The resulting polysulfonium salts exhibit properties drastically different from the parent polymer, including high water solubility and antimicrobial activity, making them suitable for biomedical applications. tandfonline.comresearchgate.net This process can also be used to create vitrimers, a class of materials that combine the properties of thermosets and thermoplastics, by forming exchangeable cross-links. core.ac.uk

Synthetic Utility and Application in Advanced Organic Synthesis

3-Methoxythietane as a Synthon for Sulfur-Containing Scaffolds

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound serves as an effective synthon for the introduction of a 3-mercaptopropyl or related sulfur-containing fragment. The strained four-membered ring is susceptible to ring-opening reactions, providing a pathway to various sulfur-containing compounds. researchgate.netbritannica.com This reactivity is foundational to its utility in building both simple and complex molecular scaffolds.

Construction of Acyclic Sulfides and Ethers

The primary route to acyclic structures from this compound involves nucleophilic ring-opening reactions. Due to the inherent strain in the four-membered ring, thietanes are more reactive than their open-chain or larger-ring counterparts. britannica.commsu.edu Nucleophiles can attack one of the ring carbons, leading to the cleavage of a carbon-sulfur bond and the formation of a linear thioether.

The regioselectivity of this attack is a key consideration. In many cases, nucleophilic attack occurs at the less sterically hindered carbon atom, which is typical for Sₙ2-type reactions. researchgate.net The presence of the methoxy (B1213986) group at the C3 position can influence the electronic properties and reactivity of the ring. Acid catalysis can also be employed to activate the thietane (B1214591) ring, often promoting ring-opening under milder conditions. msu.edu For instance, attack by an alcohol (R'-OH) under acidic conditions could yield a product with both an ether and a sulfide (B99878) functionality, of the general structure R'-O-CH(CH₂SR)-CH₂OH, where R is the remaining part of the opened thietane. Similarly, various carbon, oxygen, nitrogen, and sulfur-centered nucleophiles can be used to generate a diverse array of structurally varied thioethers. researchgate.net

Below is a representative table illustrating the types of acyclic products that can be generated from the ring-opening of a substituted thietane.

NucleophileProduct TypeGeneral Structure
Grignard Reagent (R'MgX)Alkylated ThioetherR'-CH₂-CH(OR)-CH₂-SH
Alkoxide (R'O⁻)Hydroxy ThioetherR'O-CH₂-CH(OR)-CH₂-SH
Amine (R'₂NH)Amino ThioetherR'₂N-CH₂-CH(OR)-CH₂-SH
Thiolate (R'S⁻)DithioetherR'S-CH₂-CH(OR)-CH₂-SH

Interactive Data Table Note: The structures in the table are generalized examples of products derived from a substituted thietane ring-opening.

Formation of Larger Sulfur Heterocycles

Beyond creating linear molecules, this compound is a valuable precursor for synthesizing larger, more complex sulfur-containing heterocycles. researchgate.net These reactions typically proceed through ring-expansion mechanisms. Such transformations are significant because five-, six-, and seven-membered sulfur heterocycles are core components of many biologically active compounds and functional materials. chemistryviews.org

The process often involves an initial ring-opening of the thietane, followed by an intramolecular cyclization event. For example, a reaction might be designed where a nucleophile attacks the thietane ring, and the resulting intermediate contains a functional group that can then attack another part of the molecule to form a new, larger ring. Thietanes can undergo ring expansions to produce five-, six-, seven-membered, and even larger heterocyclic compounds through various processes, including insertion, nucleophilic ring-opening followed by cyclization, and electrophilic ring-opening. researchgate.netresearchgate.net Research has demonstrated that dithianes, which are six-membered rings with two sulfur atoms, can be used to create nine-membered heterocycles through base-mediated rearrangement and ring expansion. chemistryviews.org A similar strategy could conceptually be applied starting from thietane derivatives to access medium-sized rings.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. caltech.eduresearchgate.net These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity, making them a cornerstone of green chemistry. nih.gov

The reactivity of this compound makes it a suitable candidate for inclusion in MCRs. Its ability to be opened by nucleophiles allows it to act as one component in a cascade of reactions. For instance, an MCR could be designed where an initial reaction generates a nucleophile in situ, which then attacks the this compound ring. The resulting intermediate could then react with the other components present in the reaction mixture.

While specific examples detailing this compound in well-known named MCRs are still emerging, its potential is clear. MCRs are often used to synthesize heterocyclic compounds, and the thietane moiety can serve as a precursor to a sulfur-containing fragment that is ultimately incorporated into the final heterocyclic product. beilstein-journals.org For example, a transition-metal-catalyzed MCR could involve the activation of an alkyne or allene, which then participates in a cascade that includes the ring-opening of this compound to build complex heterocyclic phosphonates or pyrido[2,3-b]indoles. nih.govbeilstein-journals.org

Stereocontrolled Synthesis of Complex Molecules via this compound Intermediates

Stereocontrol—the ability to dictate the three-dimensional arrangement of atoms in a molecule—is critical in modern chemistry, particularly for pharmaceuticals, where different stereoisomers can have vastly different biological activities. A reaction is stereoselective if it preferentially forms one stereoisomer over others. masterorganicchemistry.com

This compound and its derivatives can be powerful tools in stereocontrolled synthesis. The chirality can either be present in the starting thietane or be induced during a reaction involving the thietane. The rigid, four-membered ring can serve as a scaffold to control the stereochemical outcome of reactions.

For example, a chiral, non-racemic this compound can undergo a ring-opening reaction with a nucleophile. If the reaction proceeds via a stereospecific mechanism, such as an Sₙ2 pathway, the stereochemistry at the reacting carbon center will be inverted in a predictable manner, transferring the chirality from the starting material to the product. organic-chemistry.org This allows chemists to synthesize optically pure acyclic sulfur compounds.

Furthermore, the stereochemistry of substituents on the thietane ring can direct the approach of reagents to other parts of the molecule, a concept known as substrate control. This can be used to set new stereocenters with a high degree of selectivity. The development of biocatalytic strategies, using enzymes like monooxygenases or lactonases, also presents a promising avenue for the enantioselective synthesis of chiral sulfur compounds, potentially applicable to thietane derivatives.

Role in Electrosynthesis and Sustainable Organic Transformations

Modern organic chemistry places a strong emphasis on sustainability, aiming to develop processes that are environmentally benign, energy-efficient, and reduce waste. rsc.orgupv.es Electrosynthesis, which uses electricity to drive chemical reactions, is a key technology in this area as it often avoids the need for harsh chemical oxidants or reductants. gamry.comwikipedia.org

The application of this compound in electrosynthesis and other sustainable transformations is an emerging field of interest. Electrochemical methods can be used to generate reactive intermediates, such as radical ions, under mild conditions. researchgate.net For instance, the electrochemical reduction or oxidation of this compound could initiate ring-opening or other transformations. Paired electrolysis, where useful reactions occur simultaneously at both the anode and the cathode, offers a particularly green approach by maximizing efficiency. rsc.org

Beyond electrosynthesis, other sustainable practices can involve the use of water-tolerant, recyclable catalysts or biocatalysis. nih.gov The stability and reactivity of this compound could be harnessed in such systems. For example, a water-tolerant Lewis acid catalyst could facilitate the ring-opening of this compound in an aqueous medium, avoiding the use of volatile organic solvents. nih.gov As the push for greener chemical processes continues, the use of versatile synthons like this compound in innovative, sustainable methodologies is expected to grow. frontiersin.orgoaepublish.com

Current Challenges and Future Research Directions

Development of More Efficient and Selective Synthetic Routes

While various methods exist for the synthesis of thietanes, the development of highly efficient and selective routes to 3-methoxythietane and its derivatives is an ongoing challenge. researchgate.net Current methods can sometimes be limited by factors such as substrate scope, reaction conditions, and the generation of byproducts.

Future research will likely focus on:

Catalytic Methods: Exploring new catalytic systems, including transition metal and organocatalysts, to achieve higher yields and selectivities under milder conditions. researchgate.net

Asymmetric Synthesis: Developing enantioselective methods to access chiral this compound derivatives, which are of significant interest for pharmaceutical applications. researchgate.net

Unveiling Novel Reactivity Patterns and Transformations

The reactivity of the thietane (B1214591) ring, characterized by its inherent ring strain, offers a rich landscape for chemical transformations. However, a comprehensive understanding of the reactivity of this compound specifically is still evolving.

Key areas for future investigation include:

Ring-Opening Reactions: Systematically studying the regioselective ring-opening of this compound with a wide range of nucleophiles and electrophiles. The electronic and steric effects of the methoxy (B1213986) group on the regioselectivity of these reactions are of fundamental interest. researchgate.net

Ring Expansions: Investigating novel ring expansion reactions to access larger sulfur-containing heterocycles, which are also valuable synthetic targets. researchgate.net

Photochemical Reactions: Exploring the photochemical behavior of this compound, including cycloaddition reactions, to generate unique molecular architectures. acs.org For instance, the thia-Paternò–Büchi reaction, a [2+2] photocycloaddition, is a known method for thietane synthesis. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are powerful tools that can provide deep insights into the structure, reactivity, and properties of molecules like this compound. kallipos.gr

Future computational studies could focus on:

Reaction Mechanisms: Elucidating the detailed mechanisms of known and novel reactions involving this compound, including transition state analysis and reaction pathway mapping. nih.gov

Predicting Reactivity: Developing predictive models for the reactivity of this compound with different reagents, which can guide experimental design and accelerate the discovery of new transformations. mit.edu

Spectroscopic and Property Prediction: Accurately predicting spectroscopic data (e.g., NMR, IR) and physicochemical properties to aid in characterization and to understand structure-property relationships.

Exploration of Sustainable Methodologies in this compound Synthesis and Transformation

The principles of green chemistry are increasingly important in modern organic synthesis. Applying these principles to the chemistry of this compound is a crucial future direction.

This includes:

Green Solvents: Developing synthetic routes that utilize environmentally benign solvents. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Investigating the potential for synthesizing this compound or its precursors from renewable resources. rsc.orgnih.gov

Energy Efficiency: Utilizing energy-efficient techniques, such as microwave or ultrasound irradiation, to promote reactions. dntb.gov.uaund.edu

New Frontiers in Polymer Chemistry utilizing this compound as a Monomer

The strained four-membered ring of thietanes makes them interesting candidates as monomers for polymerization reactions. aiche.org The presence of the methoxy group in this compound can influence the polymerization process and the properties of the resulting polymer.

Future research in this area could explore:

Ring-Opening Polymerization (ROP): Investigating the cationic, anionic, and coordination ROP of this compound to produce poly(thioether)s. The resulting polymers may exhibit unique thermal, optical, and mechanical properties.

Copolymerization: Exploring the copolymerization of this compound with other cyclic monomers to create copolymers with tailored properties. uoanbar.edu.iq

Structure-Property Relationships: Systematically studying how the structure of the poly(this compound) chain affects its bulk properties, such as glass transition temperature, crystallinity, and degradation behavior.

Design and Synthesis of Advanced Organic Materials

The unique structural and electronic properties of the this compound moiety could be exploited in the design of advanced organic materials. jhu.edunutraingredients-usa.comokayama-u.ac.jp

Potential areas of exploration include:

Nonlinear Optical (NLO) Materials: Investigating whether the incorporation of the this compound unit into conjugated organic molecules can lead to materials with enhanced NLO properties. researchgate.net

Liquid Crystals: Designing and synthesizing liquid crystalline materials containing the this compound core and studying their phase behavior.

Organic Conductors and Semiconductors: Exploring the potential of polymers and oligomers derived from this compound in the field of organic electronics.

Q & A

Q. What are the common synthetic routes for 3-Methoxythietane, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, reacting 3-chlorothietane with sodium methoxide under anhydrous conditions can yield the methoxy-substituted derivative. Optimization requires controlled temperature (e.g., 0–25°C), inert atmosphere (argon/nitrogen), and stoichiometric excess of the methoxide reagent. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to isolate the product. Reaction progress should be monitored by thin-layer chromatography (TLC) and validated via 1^1H NMR to confirm substitution .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:
  • 1^1H/13^13C NMR : Identify methoxy (-OCH3_3) protons (δ ~3.3–3.5 ppm) and thietane ring protons (δ ~4.5–5.5 ppm). Compare with literature data for analogous thietanes.
  • IR Spectroscopy : Confirm C-O-C (methoxy) stretching (~1050–1150 cm1^{-1}) and C-S (thietane) vibrations (~600–700 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    Cross-reference data with databases like PubChem or SciFinder to resolve ambiguities .

Q. What are the key considerations for handling and storing this compound in laboratory settings to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent oxidation or hydrolysis.
  • Handling : Use gloveboxes or fume hoods with local exhaust ventilation. Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
  • Stability Testing : Conduct periodic NMR or GC-MS analyses to detect decomposition products (e.g., sulfoxides or ring-opened derivatives) .

Advanced Research Questions

Q. How can computational chemistry approaches be applied to predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-S bond to assess ring stability.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar/non-polar solvents to optimize reaction media.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict bioactivity. Validate computational results with experimental kinetics or crystallography data .

Q. What strategies are effective in resolving contradictions in reported reaction outcomes or biological activities of this compound analogs?

  • Methodological Answer :
  • Systematic Replication : Reproduce conflicting studies using standardized protocols (e.g., identical reagents, temperatures, and equipment).
  • Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., solvent polarity effects on reaction yields).
  • Controlled Variables : Isolate factors like trace moisture or catalyst impurities that may cause discrepancies. Publish negative results to enhance transparency .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the functional role of the methoxy and thietane groups in this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituents at the methoxy position (e.g., ethoxy, hydroxy) or thietane modifications (e.g., thiolane, oxetane).
  • Biological Assays : Test analogs for cytotoxicity (MTT assay), enzyme inhibition (IC50_{50}), or receptor binding (radioligand displacement).
  • Statistical Modeling : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Compare results with structurally similar compounds like 3-Methoxymorpholine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.